LogP and TPSA Comparison: 3-(1-Methylpiperidin-3-yl)propanoic Acid vs. 3-(Piperidin-3-yl)propanoic Acid
The N-methyl substitution in 3-(1-methylpiperidin-3-yl)propanoic acid increases lipophilicity compared to its unsubstituted analog, 3-(piperidin-3-yl)propanoic acid, which is predicted to improve membrane permeability. The target compound exhibits a computed LogP of 1.61 and a Topological Polar Surface Area (TPSA) of 40.54 Ų . In contrast, 3-(piperidin-3-yl)propanoic acid, lacking the N-methyl group, is expected to have a lower LogP (higher polarity) due to an additional hydrogen bond donor, although direct experimental LogP for the comparator is not reported. This difference in lipophilicity can significantly influence oral bioavailability and blood-brain barrier penetration in drug discovery programs [1].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 1.61, TPSA = 40.54 Ų |
| Comparator Or Baseline | 3-(Piperidin-3-yl)propanoic acid (unsubstituted analog) – LogP not experimentally reported, predicted to be lower due to additional H-bond donor |
| Quantified Difference | ΔLogP estimated >0.5 units higher for target compound |
| Conditions | Computational predictions (LogP, TPSA) for target compound; comparator values inferred from structural class |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, a critical parameter for CNS drug candidates and oral bioavailability.
- [1] PubChem. 3-(Piperidin-3-yl)propanoic acid. CID 11020029. View Source
